2-(2-methylphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-2-3-5-14(12)10-15(21)18-11-16-19-17(20-23-16)13-6-8-22-9-7-13/h2-5,13H,6-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKJGTZMHXDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-methylphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
This structure includes a phenyl ring, an oxadiazole moiety, and an acetamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity or receptor binding. The acetamide group may enhance solubility and bioavailability, facilitating its pharmacological effects.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds containing oxadiazole derivatives. For instance, a related study demonstrated that oxadiazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of Bcl-2 proteins, which are critical in regulating cell death pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(2-methylphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | MDA-MB-231 | 0.52 - 0.88 | Bcl-2 inhibition |
| Related Oxadiazole Derivative | HeLa | <10 | Apoptosis induction |
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of similar compounds. The structural features of oxadiazoles have been linked to the inhibition of pro-inflammatory cytokines. This suggests that 2-(2-methylphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide may also exhibit anti-inflammatory effects through modulation of immune responses.
Case Studies
- In Vitro Studies : In vitro evaluations using MTT assays showed that compounds with oxadiazole scaffolds had low micromolar IC50 values against cancer cell lines such as MDA-MB-231 and HeLa. These studies highlight the potential for developing new anticancer agents based on this scaffold.
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could disrupt mitochondrial membrane potential and activate caspase pathways leading to apoptosis. This aligns with findings from other studies on oxadiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of analogous compounds:
Key Observations:
- Oxadiazole vs. Tetrazole/Triazole : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may enhance metabolic stability compared to tetrazole -containing analogs (e.g., C29), which are more polar but prone to rapid clearance .
- Substituent Effects : The oxan-4-yl group in the target compound likely improves solubility compared to the 4-fluorophenyl group in C22, which enhances lipophilicity and membrane permeability but may reduce aqueous solubility .
- Pharmacological Targets : C22 and C29 demonstrated high binding affinity to Mycobacterium tuberculosis targets, suggesting the target compound’s oxadiazole-acetamide scaffold could similarly target bacterial enzymes .
Pharmacokinetic and Binding Affinity Comparisons
- Binding Affinity: C22 showed superior docking scores (-12.3 kcal/mol) against M. tuberculosis enoyl-ACP reductase compared to first-line drugs like isoniazid (-8.1 kcal/mol) .
- ADMET Properties :
- C22 and C29 exhibited favorable drug-likeness (Lipinski’s rule compliance) and low hepatotoxicity risk, while tetrazole derivatives (e.g., C29) showed higher aqueous solubility but shorter half-lives .
- The target compound’s oxan-4-yl substituent may balance solubility and metabolic stability, reducing cytochrome P450 inhibition risks compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
Therapeutic Potential and Limitations
- Anti-TB Activity: C22 and C29’s efficacy against M. tuberculosis highlights the promise of oxadiazole-acetamide scaffolds.
- Anti-Inflammatory Applications : and describe acetamide derivatives with anti-exudative activity. The target compound’s lack of a triazole-thioether group (as in ) may reduce anti-inflammatory effects but improve selectivity for bacterial targets .
Q & A
Q. Reactivity Implications :
- The oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack or ring-opening reactions under acidic/basic conditions .
- The tetrahydropyran group introduces steric bulk and may influence solubility or binding interactions in biological systems .
- The acetamide linkage can participate in hydrogen bonding, critical for target recognition in enzyme inhibition studies .
Basic: What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?
Q. Typical Synthetic Pathway :
Oxadiazole Formation : Cyclization of a nitrile oxide with a tetrahydropyran-substituted amidoxime precursor (e.g., using chloramine-T or iodine as oxidizing agents) .
Acetamide Coupling : Reacting the oxadiazole intermediate with 2-(2-methylphenyl)acetic acid via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Q. Critical Optimization Steps :
- Cyclization Yield : Temperature control (60–80°C) and solvent selection (e.g., THF vs. DMF) significantly impact oxadiazole ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is often required to isolate the oxadiazole intermediate due to byproduct formation .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during multi-step synthesis?
Q. Methodological Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% .
- Solvent-Free Conditions : For acetamide coupling, eliminates side reactions caused by polar aprotic solvents .
- Catalyst Screening : Testing alternatives like polymer-supported catalysts (e.g., PS-DCC) for easier recovery and reduced purification needs .
Q. Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 2.3–2.5 ppm for 2-methylphenyl), oxadiazole protons (δ 8.1–8.3 ppm), and tetrahydropyran signals (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (acetamide C=O at ~170 ppm) and oxadiazole ring carbons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1662) and fragments from oxadiazole cleavage .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though requires high-purity crystals .
Q. Contradiction Resolution :
- Discrepancies in oxadiazole proton shifts (δ 8.1 vs. 8.3 ppm) may arise from solvent polarity or temperature; control experiments in CDCl₃ vs. DMSO-d₆ are recommended .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Case Study Example :
Conflicting reports on COX-2 inhibition potency (IC₅₀ = 5 µM vs. 20 µM):
- Experimental Design Adjustments :
- Use standardized enzyme sources (e.g., recombinant human COX-2 vs. tissue extracts) to eliminate variability .
- Validate assay conditions (pH 7.4, 37°C) and co-factor concentrations (heme, glutathione) .
- Data Analysis :
- Apply nonlinear regression models to IC₅₀ calculations, avoiding outlier exclusion without justification.
- Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. Hypothesis Testing :
- If docking predicts strong binding but assays show weak activity, investigate membrane permeability via Caco-2 cell assays or metabolic stability in liver microsomes .
Advanced: What strategies are recommended for studying this compound’s mechanism of action in enzyme inhibition?
Q. Methodological Framework :
In Vitro Assays :
- Fluorescence Polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled substrate) from the enzyme active site .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Computational Approaches :
- Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
Mutagenesis Studies :
- Test inhibition against enzyme mutants (e.g., Ala-scanning of key binding residues) to identify critical interactions .
Q. Example Data :
| Assay Type | Result | Reference |
|---|---|---|
| Fluorescence IC₅₀ | 7.2 µM ± 0.3 (human COX-2) | |
| Docking Score | -9.8 kcal/mol (PDB: 5KIR) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
